1-{3-[(2,4-Difluorophenyl)(hydroxyimino)methyl]piperidin-1-yl}ethanone
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Overview
Description
1-{3-[(2,4-Difluorophenyl)(hydroxyimino)methyl]piperidin-1-yl}ethanone is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a piperidine ring substituted with a 2,4-difluorophenyl group and a hydroxyimino moiety, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{3-[(2,4-Difluorophenyl)(hydroxyimino)methyl]piperidin-1-yl}ethanone typically involves the reaction of 2,4-difluorobenzaldehyde with piperidine in the presence of an oxidizing agent to form the hydroxyimino intermediate. This intermediate is then reacted with ethanone under controlled conditions to yield the final product .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification through recrystallization or chromatography to obtain the desired compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
1-{3-[(2,4-Difluorophenyl)(hydroxyimino)methyl]piperidin-1-yl}ethanone undergoes various chemical reactions, including:
Oxidation: The hydroxyimino group can be oxidized to form corresponding oxime derivatives.
Reduction: The compound can be reduced to form amine derivatives.
Substitution: The piperidine ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and electrophiles like alkyl halides for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield .
Major Products Formed
Scientific Research Applications
1-{3-[(2,4-Difluorophenyl)(hydroxyimino)methyl]piperidin-1-yl}ethanone has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Mechanism of Action
The mechanism of action of 1-{3-[(2,4-Difluorophenyl)(hydroxyimino)methyl]piperidin-1-yl}ethanone involves its interaction with specific molecular targets and pathways. The hydroxyimino group can form hydrogen bonds with target proteins, potentially inhibiting their function. The piperidine ring may also interact with receptor sites, modulating their activity. These interactions can lead to various biological effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
Similar Compounds
Risperidone Z-Oxime: An impurity of Risperidone, shares structural similarities with 1-{3-[(2,4-Difluorophenyl)(hydroxyimino)methyl]piperidin-1-yl}ethanone.
3-[2-[4-[(E)-(2,4-Difluorophenyl)(hydroxyimino)methyl]piperidin-1-yl]ethyl]-2-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one: Another compound with a similar structural framework.
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C14H16F2N2O2 |
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Molecular Weight |
282.29 g/mol |
IUPAC Name |
1-[3-[C-(2,4-difluorophenyl)-N-hydroxycarbonimidoyl]piperidin-1-yl]ethanone |
InChI |
InChI=1S/C14H16F2N2O2/c1-9(19)18-6-2-3-10(8-18)14(17-20)12-5-4-11(15)7-13(12)16/h4-5,7,10,20H,2-3,6,8H2,1H3 |
InChI Key |
AWSUAHNYEZBUEP-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N1CCCC(C1)C(=NO)C2=C(C=C(C=C2)F)F |
Origin of Product |
United States |
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